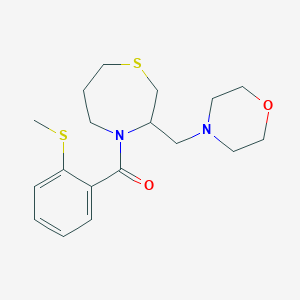![molecular formula C21H22BrN3O B3019257 1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-42-0](/img/structure/B3019257.png)
1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinone moiety, a benzimidazole group, and a bromophenyl substituent. The presence of these functional groups suggests potential biological activity, making it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions involving bromophenyl imidazo[1,2-a]pyridines . Similarly, 1-substituted benzimidazoles were synthesized from o-bromophenyl isocyanide and amines under CuI catalysis . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the isobutyl group and the pyrrolidinone ring.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a planar benzimidazole core, with the pyrrolidinone ring introducing some steric hindrance. The presence of the bromine atom on the phenyl ring could facilitate further chemical modifications through palladium-catalyzed reactions, as bromine is a good leaving group . The isobutyl substituent on the benzimidazole might influence the overall conformation and electronic distribution of the molecule.
Chemical Reactions Analysis
The bromophenyl group in the compound is a versatile functional group that can undergo various chemical reactions. For example, it can participate in palladium-catalyzed coupling reactions to form carbon-carbon bonds . The benzimidazole moiety can also undergo nucleophilic substitution reactions, as seen in the synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines . The pyrrolidinone ring could be involved in reactions typical of lactams, such as nucleophilic addition or ring-opening polymerization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute to the compound's stability and solubility in organic solvents. The presence of the bromine atom could increase the molecular weight and density of the compound. The compound's fluorescence properties could be explored, as related structures have shown the ability to exhibit fluorescence . The compound's melting point, boiling point, and solubility would be key physical properties to determine for practical applications.
properties
IUPAC Name |
1-(4-bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-14(2)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)17-9-7-16(22)8-10-17/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROERRRNBFSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)
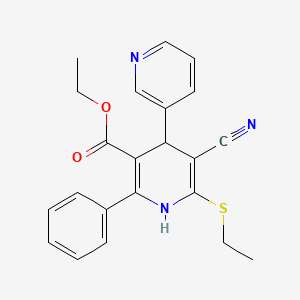
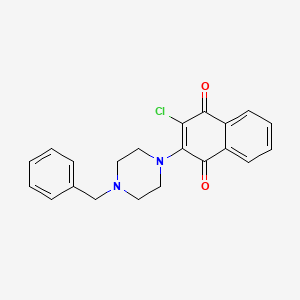
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)

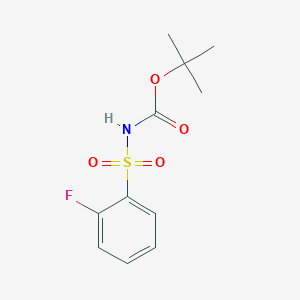


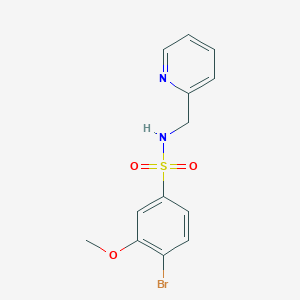
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)

![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
